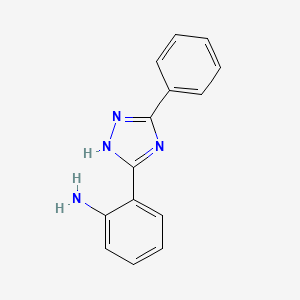

2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4/c15-12-9-5-4-8-11(12)14-16-13(17-18-14)10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPAXYIQTWKSSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450957 | |

| Record name | 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25518-15-4 | |

| Record name | 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline: Synthesis, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and potential therapeutic applications of the heterocyclic compound 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline. This molecule has emerged from research focused on the versatile 1,2,4-triazole scaffold, which is a key component in a variety of biologically active agents. The history of this compound is rooted in the exploration of new anticonvulsant and anti-angiogenic therapies. This guide details the synthetic methodologies for its preparation, collates available quantitative data on its biological activities, and explores the associated signaling pathways. Experimental protocols and visual diagrams are provided to facilitate further research and development.

Introduction: The Emergence of a Privileged Scaffold

The 1,2,4-triazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic activities. The unique electronic and structural properties of this five-membered heterocycle allow it to interact with various biological targets. The discovery and development of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline and its analogues are part of a broader scientific endeavor to create novel therapeutics, particularly in the fields of neurology and oncology.

The history of this specific compound is not marked by a singular breakthrough discovery but rather by its inclusion in studies exploring larger libraries of 1,2,4-triazole derivatives. Initial interest in the parent structure, 2-(1H-1,2,4-triazol-5-yl)aniline, and its substituted analogues arose from the search for new anticonvulsant agents. More recently, the 1H-1,2,4-triazol-3-yl-aniline core has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), suggesting its potential as an anti-angiogenic agent in cancer therapy.

Synthesis and Characterization

The synthesis of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline can be achieved through the deprotection of N-acylated {([1][2][3]triazolo[1,5-c]quinazolin-2-yl)phenyl}amines. This general approach involves either hydrazinolysis or acid hydrolysis to yield the target aniline derivative.[1][2]

General Synthetic Pathway

A plausible synthetic route, based on related literature, is outlined below. The key step is the cleavage of a quinazoline ring system to reveal the desired 2-aminophenyl-substituted triazole.

Caption: General synthetic scheme for 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline.

Experimental Protocol: General Method of Synthesis

The following is a general experimental protocol for the synthesis of 2-(3-aryl-1H-1,2,4-triazol-5-yl)anilines, adapted from the literature.[1]

Method A: Hydrazinolysis

-

To a solution of the corresponding N-acylated {([1][2][3]triazolo[1,5-c]quinazolin-2-yl)phenyl}amine (0.005 M) in 10 mL of methanol, add hydrazine hydrate (2.5 mL, 0.05 M).

-

Reflux the mixture until the starting material is completely dissolved (typically 20–40 minutes).

-

Evaporate the solvent and excess hydrazine hydrate under vacuum.

-

Add cold water to the residue and triturate the mixture.

-

Adjust the pH of the mixture to 5-6 with hydrochloric acid.

-

Filter the resulting precipitate, wash with water, and dry to yield the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent like methanol.

Physicochemical Properties and Characterization

-

¹H NMR Spectroscopy: To confirm the presence of protons on the phenyl and aniline rings, as well as the NH protons of the triazole and amine groups.

-

¹³C NMR Spectroscopy: To identify the carbon atoms in the aromatic rings and the triazole core.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

-

Melting Point (M.p.): To assess the purity of the synthesized compound.

-

Elemental Analysis: To confirm the elemental composition (C, H, N) of the molecule.

Biological Activity and Therapeutic Potential

The therapeutic potential of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline is suggested by studies on its structural analogues, pointing towards two primary areas of interest: anticonvulsant and anti-angiogenic activities.

Anticonvulsant Activity

Research has shown that the class of 2-[(3-aminoalkyl-(alkaryl-, aryl-))-1H-1,2,4-triazol-5-yl]anilines exhibits significant anticonvulsant properties.[1][2] Studies on this class of compounds have demonstrated efficacy in animal models of seizures, with some derivatives showing activity comparable or superior to the established antiepileptic drug Lamotrigine.[1] While specific quantitative data for the 3-phenyl derivative is not provided in the cited literature, the general findings for the class suggest that this compound is a promising candidate for further investigation as an anticonvulsant.

Table 1: Anticonvulsant Activity of Representative 2-(3-R-1H-1,2,4-triazol-5-yl)anilines

| Compound (R group) | Latent Period Increase (vs. Control) | Seizure Duration Reduction (vs. Control) | Mortality Reduction |

|---|---|---|---|

| Methyl (3.1) | > 5.7 times (compared to Lamotrigine) | Inferior to Lamotrigine | Inferior to Lamotrigine |

| Benzyl (3.2) | Increased activity compared to 3.1 | - | - |

| Phenylene (3.3) | Increased activity compared to 3.1 | - | - |

Data extrapolated from Parchenko et al. (2020).[1] Specific values for the 3-phenyl derivative are not available.

Anti-Angiogenic Activity: VEGFR Inhibition

Novel derivatives of 1H-1,2,4-triazol-3-yl-anilines have been described as potent ATP-competitive inhibitors of Vascular Endothelial Growth Factor Receptors 1 and 2 (VEGFR-1/2).[3] Inhibition of VEGFR signaling is a clinically validated strategy for inhibiting angiogenesis, a critical process in tumor growth and metastasis.

The VEGF signaling pathway plays a crucial role in both physiological and pathological angiogenesis. The binding of VEGF to its receptor, VEGFR-2, on endothelial cells triggers a downstream signaling cascade that leads to cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.

Caption: Simplified VEGF signaling pathway and the inhibitory action of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline.

While specific IC₅₀ values for 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline against VEGFR-1 and -2 are not available in the public literature, the reported potent activity of the general class of compounds suggests that it warrants investigation as a potential anti-angiogenic agent.

Experimental Workflows

Anticonvulsant Screening Workflow

A typical workflow for assessing the anticonvulsant activity of a novel compound is depicted below.

References

- 1. 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The compound 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline serves as a versatile scaffold in medicinal chemistry, demonstrating significant potential across various therapeutic areas. Its derivatives have been investigated for their anticonvulsant, anticancer, and anti-inflammatory properties. This document provides a detailed overview of its applications, including synthesis, quantitative biological data for key derivatives, and comprehensive experimental protocols for their evaluation.

Synthesis of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline Derivatives

A general method for the synthesis of 2-(3-substituted-1H-1,2,4-triazol-5-yl)anilines involves the cyclization of a corresponding precursor. One common route is through the hydrazinolysis or acid hydrolysis of N-acylated {([1][2][3]triazolo[1,5-c]quinazolin-2-yl)alkyl-(alkaryl-, aryl-)}amines.[1]

General Synthesis Protocol

A general synthesis method for 2-(3-aminoalkyl-(alkaryl-, aryl-)-1H-1,2,4-triazol-5-yl)anilines has been described.[1] For instance, 2-(3-(aminomethyl)-1H-1,2,4-triazol-5-yl)aniline can be synthesized with a yield of 37.0%, 2-(3-(4-(aminomethyl)phenyl)-1H-1,2,4-triazol-5-yl)aniline with a yield of 51.3%, and 2-(3-(4-aminophenyl)-1H-1,2,4-triazol-5-yl)aniline with a yield of 57.9%.[1]

Method A: Hydrazinolysis [1]

-

To 0.005 M of the corresponding N-acylated derivative of {[1][2][3]triazolo[1,5-c]quinazolin-2-yl)methyl-(phenethyl-, phenyl-)}amines in 10 mL of methanol, add 2.5 mL (0.05 M) of hydrazine hydrate.

-

Reflux the mixture until complete dissolution is observed (typically 20–40 minutes).

-

Evaporate the solvent and excess hydrazine hydrate under vacuum.

-

Add cold water to the residue and triturate the mixture.

-

Adjust the pH to 5-6 with hydrochloric acid.

-

Filter the resulting precipitate to obtain the crude product.

-

The product can be further purified by recrystallization.

Method B: Acid Hydrolysis [1]

-

To 0.005 M of the corresponding N-([1][2][3]triazolo[1,5-c]quinazolin-2-yl-methyl)benzamides, add 10 mL of 10% hydrochloric acid.

-

Reflux the mixture until the solid is completely dissolved.

-

Neutralize the solution to pH 6.

-

Filter the resulting precipitate.

-

The precipitate can be crystallized from methanol for purification.

Anticonvulsant Activity

Derivatives of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline have shown promising anticonvulsant activity, with some compounds demonstrating efficacy comparable or superior to the reference drug Lamotrigine in preclinical models.[1][2] The primary screening model for this activity is the pentylenetetrazole (PTZ)-induced seizure model in mice.

Quantitative Data for Anticonvulsant Activity of Derivatives

| Compound ID | Derivative Structure | Dose (mg/kg) | Protection (%) in PTZ model | Reference |

| 14a | 9-subsituted-6-(1H-1,2,4-triazol-1-yl)-9H-purine | ED₅₀ = 23.4 (i.p.), 39.4 (p.o.) | >25.6 PI (i.p.), >31.6 PI (p.o.) | [4] |

| 32a | 3-amino-5-(4-chloro-2-phenoxyphenyl)-4H-1,2,4-triazole | ED₅₀ = 1.4 | - | [4] |

| Compound 2 | 4-(6-phenyl-7H-[1][2][3]triazolo[3,4-b][1][3][5]thiadiazin-3-yl)-aniline | 3, 10, 30 | High activity | [6] |

Note: ED₅₀ represents the effective dose for 50% of the population. PI stands for Protective Index.

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

This protocol outlines the procedure for evaluating the anticonvulsant activity of test compounds in mice.

Materials:

-

Test compound (derivative of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline)

-

Pentylenetetrazole (PTZ)

-

Vehicle (e.g., 0.5% methyl cellulose in water)

-

Reference drug (e.g., Diazepam, Lamotrigine)

-

Male mice (e.g., Swiss albino, 20-25 g)

-

Syringes and needles for administration

-

Observation chambers

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Vehicle Control

-

Test Compound (at various doses, e.g., 10, 30, 100 mg/kg)

-

Reference Drug

-

-

Drug Administration: Administer the test compound or reference drug intraperitoneally (i.p.) or orally (p.o.). Administer the vehicle to the control group.

-

Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed.

-

Induction of Seizures: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to all animals.

-

Observation: Immediately place each mouse in an individual observation chamber and observe for the onset of seizures (e.g., myoclonic jerks, clonic-tonic convulsions) for a period of 30 minutes.

-

Data Collection: Record the following parameters:

-

Latency to the first seizure

-

Duration of seizures

-

Percentage of animals protected from seizures

-

Mortality rate

-

Workflow Diagram:

Caption: Workflow for the Pentylenetetrazole (PTZ)-Induced Seizure Model.

Anticancer Activity: Tyrosine Kinase Inhibition

The 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline scaffold has been identified as a promising backbone for the development of tyrosine kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Rearranged during transfection (RET) kinases, which are implicated in non-small cell lung cancer.[7]

In Silico Data for Tyrosine Kinase Inhibition

An in silico molecular docking study of 2-(3-R-1H-1,2,4-triazol-5-yl)aniline derivatives against EGFR and RET kinases revealed the following binding affinities:

| Compound ID | R Group | EGFR Binding Energy (kcal/mol) | RET Binding Energy (kcal/mol) | Reference |

| a5 | indolyl-2 | -9.7 | -8.7 | [7] |

Experimental Protocol: In Vitro EGFR/RET Kinase Inhibition Assay

This protocol describes a general procedure for evaluating the inhibitory activity of test compounds against EGFR and RET kinases using a luminescence-based assay.

Materials:

-

Recombinant human EGFR and RET kinase

-

Kinase substrate (e.g., a generic tyrosine-containing peptide)

-

ATP

-

Kinase assay buffer

-

Test compound

-

Reference inhibitor (e.g., Gefitinib, Vandetanib)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare kinase buffer, ATP solution, and kinase/substrate solutions according to the assay kit instructions.

-

Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitor in the appropriate buffer.

-

Kinase Reaction:

-

Add the kinase buffer to each well.

-

Add the test compound or reference inhibitor.

-

Add the kinase to initiate the pre-incubation.

-

Add the kinase substrate/ATP mixture to start the reaction.

-

-

Incubation: Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature.

-

-

Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the log of the compound concentration.

Signaling Pathway Diagram:

References

- 1. 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-[(3-Aminoalkyl-(alkaryl-,aryl-))-1H-1,2,4-triazol-5-yl]anilines: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 7. SEARCH FOR NEW TYROSINE KINASE INHIBITORS AMONG 2-(3-R-1H-1,2,4-TRIAZOL-5-YL)ANILINES AS POTENTIAL ANTITUMOR AGENTS USING MOLECULAR DOCKING | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

Application Notes and Protocols for the Discovery of 2-(3-Phenyl-1H-1,2,4-triazol-5-yl)aniline Derivatives in Oncology

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives as a promising class of compounds for cancer drug discovery. This document outlines their potential mechanism of action, presents in silico binding data for key oncology targets, and provides detailed protocols for their synthesis and biological evaluation.

Introduction

The 1,2,4-triazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties. The 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline scaffold, in particular, has emerged as a promising framework for the design of targeted cancer therapeutics. In silico studies have suggested that derivatives of this class may act as inhibitors of key receptor tyrosine kinases (RTKs) implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and the Rearranged during Transfection (RET) proto-oncogene.[1][2]

Mutations and overexpression of EGFR and RET are known drivers in various cancers, most notably in non-small cell lung cancer (NSCLC).[1][2] Therefore, the development of small molecule inhibitors targeting these kinases is a clinically validated strategy in oncology. The 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives present a novel chemical space for the exploration of potent and selective EGFR and RET inhibitors.

Application Highlights

-

Targeted Inhibition: In silico modeling suggests that 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives have the potential to bind to the ATP-binding sites of EGFR and RET kinases, indicating a mechanism of action as competitive inhibitors.[1][2]

-

Potential for Overcoming Resistance: The development of novel scaffolds like the 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline core could lead to inhibitors that are effective against wild-type as well as mutant forms of EGFR and RET, potentially addressing acquired resistance to existing therapies.

-

Broad Applicability: While NSCLC is a primary area of interest, the involvement of EGFR and RET in other cancers suggests that these derivatives could have broader applications in oncology.

Data Presentation

The following tables summarize the in silico binding affinities of a series of 2-(3-R-1H-1,2,4-triazol-5-yl)aniline derivatives against EGFR and RET kinases. The binding energy, calculated through molecular docking studies, provides an estimate of the binding affinity of the ligand to the protein's active site. A lower binding energy indicates a potentially stronger interaction.

Table 1: In Silico Binding Energies of 2-(3-R-1H-1,2,4-triazol-5-yl)aniline Derivatives against EGFR. [1][2]

| Compound ID | R-Group | Binding Energy (kcal/mol) |

| a1 | Phenyl | -7.9 |

| a2 | 4-Methylphenyl | -8.1 |

| a3 | 4-Methoxyphenyl | -8.2 |

| a4 | 4-Chlorophenyl | -8.4 |

| a5 | Indol-2-yl | -8.7 |

| a6 | N-Methylindol-2-yl | -8.5 |

| a7 | 5-Bromoindol-2-yl | -8.6 |

| Gefitinib | (Reference Drug) | -8.9 |

Table 2: In Silico Binding Energies of 2-(3-R-1H-1,2,4-triazol-5-yl)aniline Derivatives against RET. [1][2]

| Compound ID | R-Group | Binding Energy (kcal/mol) |

| a1 | Phenyl | -7.8 |

| a2 | 4-Methylphenyl | -8.0 |

| a3 | 4-Methoxyphenyl | -8.1 |

| a4 | 4-Chlorophenyl | -8.3 |

| a5 | Indol-2-yl | -9.7 |

| a6 | N-Methylindol-2-yl | -9.5 |

| a7 | 5-Bromoindol-2-yl | -9.6 |

| Vandetanib | (Reference Drug) | -9.9 |

Note: The binding energies presented are from in silico molecular docking studies and await experimental validation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the targeted signaling pathways and a general workflow for the discovery and evaluation of these compounds.

Experimental Protocols

Protocol 1: General Synthesis of 2-(3-Aryl-1H-1,2,4-triazol-5-yl)aniline Derivatives

This protocol is adapted from a known procedure for the synthesis of related 2-[(3-aminoalkyl)-1H-1,2,4-triazol-5-yl]anilines and can be modified for the synthesis of 3-aryl derivatives.

Materials:

-

Substituted N'-acyl-2-aminobenzohydrazide

-

Appropriate aromatic aldehyde

-

Catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., ethanol, acetic acid)

-

Hydrazine hydrate (for alternative routes)

Procedure:

-

Step 1: Synthesis of N'-Aryl-2-aminobenzohydrazide (if not commercially available).

-

To a solution of isatoic anhydride in a suitable solvent (e.g., ethanol), add an equimolar amount of the desired arylhydrazine.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.

-

-

Step 2: Cyclization to form the 1,2,4-triazole ring.

-

A mixture of the N'-aryl-2-aminobenzohydrazide (1 equivalent) and the desired aromatic aldehyde (1.1 equivalents) in a suitable solvent (e.g., glacial acetic acid) is refluxed for 8-12 hours in the presence of a catalytic amount of p-toluenesulfonic acid.

-

Alternatively, the hydrazide can be reacted with a suitable orthoester in the presence of an acid catalyst.

-

Monitor the reaction by TLC.

-

After completion, the reaction mixture is cooled and poured into ice-cold water.

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

-

-

Characterization:

-

Confirm the structure of the synthesized compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: In Vitro Kinase Inhibition Assay (EGFR/RET)

This is a general protocol for determining the in vitro inhibitory activity of the synthesized compounds against EGFR and RET kinases.

Materials:

-

Recombinant human EGFR or RET kinase

-

Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Synthesized 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compounds in DMSO.

-

In a 96-well plate, add the kinase, the test compound at various concentrations, and the kinase assay buffer.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

-

Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines (e.g., A549 for NSCLC).

Materials:

-

Human cancer cell line (e.g., A549)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Synthesized 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds (typically in a logarithmic dilution series) and a vehicle control (DMSO).

-

Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to determine if the cytotoxic effects of the compounds are due to the induction of apoptosis.

Materials:

-

Human cancer cell line

-

Synthesized 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline derivatives

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat the cells with the test compounds at their IC₅₀ concentrations for a specified period (e.g., 24 or 48 hours).

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

Conclusion

The 2-(3-phenyl-1H-1,2,4-triazol-5-yl)aniline scaffold represents a promising starting point for the development of novel anticancer agents, particularly as potential inhibitors of EGFR and RET kinases. The provided in silico data suggests a strong rationale for their synthesis and further biological evaluation. The detailed protocols in these application notes offer a framework for researchers to synthesize, screen, and characterize these compounds, paving the way for the discovery of new and effective cancer therapeutics. Experimental validation of the in silico findings is a critical next step in advancing this class of compounds in the drug discovery pipeline.

References

Application Notes and Protocols for Triazole-Based Corrosion Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of triazole-based corrosion inhibitors. Triazoles are a significant class of heterocyclic compounds that have garnered considerable attention as effective corrosion inhibitors for a wide range of metals and alloys in various aggressive environments.[1][2][3] Their efficacy is largely attributed to the presence of nitrogen heteroatoms and π-electrons in the triazole ring, which facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1] This document outlines the synthesis, characterization, and performance evaluation of these inhibitors, supported by detailed experimental protocols and data presentation.

Introduction to Triazole-Based Corrosion Inhibitors

Triazole derivatives are organic compounds featuring a five-membered ring with three nitrogen atoms. They are cost-effective, relatively easy to synthesize, and exhibit low toxicity, making them environmentally friendly alternatives to traditional corrosion inhibitors. The unique electronic structure of the triazole nucleus, with its conjugated π-systems and lone pairs of electrons on the nitrogen atoms, enables effective adsorption on metal surfaces. This adsorption can occur through physical (electrostatic) or chemical (coordinative bonding) interactions, leading to the formation of a protective film that impedes the corrosion process.[1][4] The versatility of triazole chemistry allows for the synthesis of a wide array of derivatives with tailored properties to enhance their inhibition efficiency for specific metals and environments.[5][6][7]

Synthesis of Triazole Derivatives

A common and efficient method for synthesizing 1,2,3-triazole derivatives is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as a "click reaction".[2][6] This method is known for its high yields, mild reaction conditions, and regioselectivity.

General Synthesis Protocol for 1,4-Disubstituted-1,2,3-triazoles:

A general procedure involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve the organic azide and the terminal alkyne in the solvent mixture in the reaction vessel.

-

Add an aqueous solution of copper(II) sulfate pentahydrate to the mixture.

-

Add an aqueous solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the catalytically active Cu(I) species.

-

Stir the reaction mixture at room temperature for a specified period (typically a few hours to overnight).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the synthesized triazole derivative using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR to confirm its structure.[6][7]

Experimental Evaluation of Corrosion Inhibition Performance

The effectiveness of synthesized triazole inhibitors is evaluated through a combination of electrochemical and surface analysis techniques.

Weight Loss Method

This is a straightforward and widely used method to determine the corrosion rate and inhibition efficiency.[5][4][8]

Protocol:

-

Specimen Preparation: Prepare metal coupons (e.g., mild steel, copper) of known dimensions. Polish the coupons with different grades of emery paper, degrease with a suitable solvent (e.g., acetone), wash with distilled water, and dry.[5]

-

Initial Measurement: Accurately weigh the prepared coupons.

-

Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without different concentrations of the triazole inhibitor for a specified period (e.g., 1 to 48 hours) at a constant temperature.[4]

-

Final Measurement: After the immersion period, retrieve the coupons, clean them to remove corrosion products (e.g., using a specific cleaning solution), wash, dry, and re-weigh.

-

Calculations:

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism of action.[11][12] A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).[13]

This technique is used to determine the corrosion current density (Icorr) and to understand the inhibitor's effect on the anodic and cathodic reactions.[14][15][16]

Protocol:

-

Stabilization: Immerse the working electrode in the test solution for a period (e.g., 30-60 minutes) to allow the open-circuit potential (OCP) to stabilize.

-

Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[17]

-

Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).[18]

-

Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100

EIS is a non-destructive technique that provides information about the charge transfer resistance and the properties of the protective film formed by the inhibitor.[13][19][20][21]

Protocol:

-

Stabilization: Allow the system to stabilize at the OCP as in the PP method.

-

Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10-50 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[13]

-

Data Analysis: Present the data as Nyquist and Bode plots. The Nyquist plot shows the imaginary impedance versus the real impedance. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (Rct).

-

Equivalent Circuit Modeling: Model the impedance data using an appropriate equivalent electrical circuit to extract parameters like Rct and double-layer capacitance (Cdl).[19][22]

-

Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] * 100

Surface Analysis Techniques

These techniques are used to visualize the morphology of the metal surface and to confirm the adsorption of the inhibitor molecules.[23]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the metal surface, showing the extent of corrosion damage in the absence and presence of the inhibitor.[24][25]

-

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX provides elemental analysis of the surface, which can confirm the presence of elements from the inhibitor molecule (e.g., N, S) on the metal surface.[24]

-

Atomic Force Microscopy (AFM): Used to characterize the surface topography at the nanoscale and can provide information on the roughness of the protective film.[25][26]

-

X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that provides information about the chemical composition and bonding states of the elements on the metal surface, confirming the chemical nature of the adsorbed inhibitor film.[22][27]

Data Presentation

Quantitative data from the experimental evaluations should be summarized in clearly structured tables for easy comparison of the performance of different triazole inhibitors.

Table 1: Weight Loss Data for Triazole Inhibitors on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mM) | Immersion Time (h) | Corrosion Rate (g/m²h) | Inhibition Efficiency (%) |

| Blank | 0 | 24 | 1.25 | - |

| Triazole A | 0.1 | 24 | 0.31 | 75.2 |

| 0.5 | 24 | 0.15 | 88.0 | |

| 1.0 | 24 | 0.08 | 93.6 | |

| Triazole B | 0.1 | 24 | 0.45 | 64.0 |

| 0.5 | 24 | 0.22 | 82.4 | |

| 1.0 | 24 | 0.12 | 90.4 |

Table 2: Electrochemical Polarization Data for Triazole Inhibitors on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | Inhibition Efficiency (%) |

| Blank | 0 | -450 | 250 | - |

| Triazole A | 0.5 | -435 | 30 | 88.0 |

| Triazole B | 0.5 | -440 | 45 | 82.0 |

Table 3: Electrochemical Impedance Spectroscopy Data for Triazole Inhibitors on Mild Steel in 1 M HCl

| Inhibitor | Concentration (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | 0 | 50 | 200 | - |

| Triazole A | 0.5 | 450 | 50 | 88.9 |

| Triazole B | 0.5 | 320 | 75 | 84.4 |

Visualization of Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways, experimental workflows, and logical relationships.

Caption: Experimental workflow for the development and evaluation of triazole-based corrosion inhibitors.

Caption: Mechanism of corrosion inhibition by triazole derivatives on a metal surface.

Conclusion

Triazole derivatives represent a highly promising and versatile class of corrosion inhibitors. Their ease of synthesis, low environmental impact, and high efficiency make them suitable for a wide range of industrial applications. The protocols and methodologies outlined in these notes provide a robust framework for researchers and scientists to develop and evaluate novel triazole-based inhibitors, contributing to the advancement of corrosion science and materials protection. The systematic approach to data collection and presentation, coupled with clear visualizations of workflows and mechanisms, will facilitate a deeper understanding and more rapid development of this important class of compounds.

References

- 1. ijcsi.pro [ijcsi.pro]

- 2. An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation [pccc.icrc.ac.ir]

- 5. Novel synthesized triazole derivatives as effective corrosion inhibitors for carbon steel in 1M HCl solution: experimental and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of New Triazole Derivatives as Corrosion Inhibitors of Carbon Steel in Acidic Medium | Semantic Scholar [semanticscholar.org]

- 9. iicbe.org [iicbe.org]

- 10. researchgate.net [researchgate.net]

- 11. Predictive Modeling of Triazole Derivatives: Quantum Insights into Corrosion Inhibition | PPTX [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]

- 14. corrosionpedia.com [corrosionpedia.com]

- 15. researchgate.net [researchgate.net]

- 16. Potentiodynamic polarization [corrosion-doctors.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ijcsi.pro [ijcsi.pro]

- 20. researchgate.net [researchgate.net]

- 21. Corrosion System | Using EIS Method for a Better Understanding [zerust.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. tandfonline.com [tandfonline.com]

- 24. Novel 1, 2, 4-Triazole Derivatives as Corrosion Inhibitors for Copper in HNO3 Solution [journals.ekb.eg]

- 25. researchgate.net [researchgate.net]

- 26. Application of AFM-Based Techniques in Studies of Corrosion and Corrosion Inhibition of Metallic Alloys [mdpi.com]

- 27. icmt.ohio.edu [icmt.ohio.edu]

Troubleshooting & Optimization

controlling regioselectivity in Einhorn-Brunner triazole synthesis

Welcome to the technical support center for the Einhorn-Brunner triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges, with a specific focus on controlling regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the Einhorn-Brunner reaction?

The Einhorn-Brunner reaction is a chemical process that synthesizes 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines or semicarbazides.[1][2] When using an unsymmetrical imide (where the two acyl groups are different), the reaction typically yields an isomeric mixture of 1,2,4-triazoles.[1][2]

Q2: What are the two major regioisomers formed with unsymmetrical imides?

When an unsymmetrical imide reacts with a substituted hydrazine (R³-NHNH₂), two primary regioisomers can be formed: a 1,3,5-trisubstituted-1,2,4-triazole and a 1,3,5-trisubstituted-1,2,4-triazole, where the positions of the R¹ and R² groups from the imide are swapped on the triazole ring.

Q3: What is the primary factor that controls regioselectivity in the Einhorn-Brunner reaction?

The regioselectivity is predominantly governed by the electronic properties of the two acyl groups (R¹CO- and R²CO-) on the imide.[1][2] The reaction favors nucleophilic attack by the primary amine of the hydrazine at the more electrophilic carbonyl carbon of the imide. This generally corresponds to the carbonyl group attached to the more electron-withdrawing acyl substituent. Consequently, the stronger acidic group (the one derived from the stronger carboxylic acid) will preferentially be at the 3-position of the resulting 1,2,4-triazole ring.[1][2]

Q4: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I improve selectivity?

Achieving high regioselectivity is a common challenge.[2] To improve it, you should maximize the electronic difference between the two acyl groups on your imide starting material. For instance, pairing a strongly electron-withdrawing group (like trifluoroacetyl) with an electron-donating group will provide a much higher degree of regiocontrol than pairing two groups with similar electronic properties (like acetyl and propionyl). If the Einhorn-Brunner reaction cannot provide the desired selectivity, consider alternative regioselective synthesis routes.

Q5: Are there alternative methods for a more regioselective synthesis of 1,2,4-triazoles?

Yes, if the Einhorn-Brunner reaction does not provide the desired regioselectivity, other methods can be employed. For example, the Pellizzari reaction, which condenses an amide with a hydrazide, can also form 1,2,4-triazoles, though it may also produce mixtures.[3][4] More modern, catalyst-controlled methods, such as [3+2] cycloaddition reactions, often offer superior and predictable regioselectivity.

Troubleshooting Guide

This guide addresses common issues encountered when attempting to control regioselectivity in the Einhorn-Brunner synthesis.

| Issue | Potential Cause(s) | Recommended Troubleshooting Steps |

| Poor or No Regioselectivity | Similar Electronic Properties of Imide Substituents: The R¹ and R² groups on the diacylamine have similar acidities, leading to non-selective attack by the hydrazine. | 1. Redesign the Imide: Synthesize a new imide starting material where one acyl group is significantly more electron-withdrawing than the other. (See Table 1 for guidance).2. Consider Alternative Synthesis: If imide modification is not feasible, explore alternative, more inherently regioselective triazole synthesis methods. |

| Low Product Yield | Impure Reactants: Starting materials (imide or hydrazine) may be impure or degraded.[2]Suboptimal Temperature: Reaction may be too cold, proceeding slowly, or too hot, causing decomposition.[2]Incorrect Solvent: The chosen solvent may not be suitable for solubility or reactivity.[2] | 1. Purify Reactants: Ensure the purity of the imide and hydrazine. Recrystallize or distill if necessary.2. Use Fresh Hydrazine: Use a freshly opened bottle or purified hydrazine, as it can degrade over time.3. Optimize Temperature: Screen a range of temperatures. A good starting point is often 60-80°C, with higher temperatures (100-120°C) potentially increasing the rate but also the risk of side products.[2] |

| Formation of Byproducts | Side Reactions: Undesired side reactions can occur, especially at elevated temperatures.Hydrazine Instability: Hydrazine and its derivatives can be unstable at high temperatures.[2] | 1. Monitor Reaction Progress: Use TLC or LC-MS to track the reaction and stop it once the starting material is consumed to prevent byproduct formation.2. Lower Reaction Temperature: If byproducts are significant, try running the reaction at a lower temperature for a longer duration. |

| Difficulty Separating Isomers | Similar Physicochemical Properties: The two regioisomers may have very similar polarity and solubility, making chromatographic or crystallographic separation challenging. | 1. Optimize Chromatography: Screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and stationary phases (e.g., silica gel, alumina) for column chromatography.2. Attempt Recrystallization: Systematically screen various solvents to find one that selectively crystallizes the desired isomer.3. Derivatization: If separation is intractable, consider a derivatization strategy on the crude mixture that might alter the physical properties of one isomer, facilitating separation. |

Data Presentation: Controlling Regioselectivity

While precise regioisomeric ratios are highly substrate-dependent, the following table provides a qualitative guide for selecting imide substituents (R¹ and R²) to favor the formation of the 1,5-disubstituted-1,2,4-triazole over the 1,3-disubstituted isomer when reacting with a hydrazine (R³-NHNH₂).

Table 1: Qualitative Guide for Directing Regioselectivity To favor the isomer shown, R¹ should be derived from a stronger carboxylic acid than R².

| Desired Isomer | R¹ (Directs to 3-position) | R² (Directs to 5-position) | Expected Selectivity |

| Strongly Electron-Withdrawing (e.g., -CF₃, -CCl₃, -NO₂) | Electron-Donating or Neutral (e.g., -CH₃, -Ph, -OCH₃) | High | |

| Moderately Electron-Withdrawing (e.g., -Cl, -Br) | Electron-Donating (e.g., -CH₃, -OCH₃) | Moderate to High | |

| Aryl (e.g., -Ph) | Alkyl (e.g., -CH₃) | Moderate | |

| Alkyl (e.g., -CH₃) | Alkyl with similar properties (e.g., -CH₂CH₃) | Low / None |

Visualizations

Reaction Mechanism Pathway

The following diagram illustrates the mechanistic steps leading to the formation of the two possible regioisomers from an unsymmetrical imide. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons.

Caption: Regioselectivity is determined by the initial nucleophilic attack.

Troubleshooting Workflow

Use this decision tree to diagnose and resolve issues with regioselectivity in your Einhorn-Brunner synthesis.

Caption: A decision tree for troubleshooting poor regioselectivity.

Experimental Protocols

Protocol 1: General Synthesis for Maximizing Regioselectivity

This protocol is designed for the reaction of an unsymmetrical diacylamine with a substituted hydrazine, aiming to maximize the formation of a single regioisomer. The key is the choice of an imide with electronically distinct acyl groups.

Materials:

-

Unsymmetrical Imide (e.g., N-acetyl-N-trifluoroacetylamine) (1.0 eq)

-

Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Round-bottom flask with reflux condenser and magnetic stir bar

-

Ice-water bath

-

Filtration apparatus

Procedure:

-

To a round-bottom flask, add the unsymmetrical imide (1.0 eq) and a suitable volume of glacial acetic acid to fully dissolve it with stirring (e.g., 5-10 mL per gram of imide).

-

Stir the mixture at room temperature until the imide is completely dissolved.

-

Slowly add the substituted hydrazine (1.1 eq) to the solution. An exotherm may be observed.

-

Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 2-6 hours.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture slowly into a beaker containing ice-cold water (approx. 10x the volume of the reaction mixture) with vigorous stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.

-

Dry the crude product under vacuum.

-

Determine the regioisomeric ratio of the crude product using ¹H NMR or LC-MS analysis.

-

Purify the desired regioisomer from the mixture by column chromatography or recrystallization.

References

how to avoid isomeric mixtures in Huisgen cycloaddition

Welcome to the technical support center for Huisgen cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshoot common issues to avoid the formation of isomeric mixtures in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Huisgen cycloaddition, and why does it often produce isomeric mixtures?

The Huisgen 1,3-dipolar cycloaddition is a powerful reaction that forms a five-membered heterocyclic ring from a 1,3-dipole (like an azide) and a dipolarophile (like an alkyne). In its classic thermal form, the reaction between an azide and an unsymmetrical alkyne can produce a mixture of two constitutional isomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. This lack of regioselectivity arises because the frontier molecular orbital (HOMO-LUMO) interactions that govern the reaction have similar energy levels for both possible orientations of the reactants, leading to a roughly 1:1 mixture of the two isomers.

Q2: How can I control the regioselectivity of the Huisgen cycloaddition to obtain a single isomer?

To achieve high regioselectivity, it is strongly recommended to use a catalyzed version of the Huisgen cycloaddition. Two main catalytic systems have been developed to selectively produce a single isomer:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and widely used "click" reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer.[1][2][3][4] The reaction is typically fast, robust, and can be performed under mild, often aqueous, conditions.[1][3]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method provides selective access to the 1,5-disubstituted 1,2,3-triazole isomer.[2][3][5][6][7] RuAAC is also compatible with a broad range of functional groups and can be used with internal alkynes, a limitation for CuAAC.[5][6][8]

Q3: What are the key components of a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?

A typical CuAAC reaction mixture includes:

| Component | Common Examples | Role & Considerations |

| Copper Source | CuSO₄·5H₂O, CuI, CuBr, [Cu(CH₃CN)₄]PF₆ | Cu(II) salts like CuSO₄ are inexpensive and common but require a reducing agent.[1] Cu(I) salts can be used directly but are prone to oxidation.[1] |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the catalytically active Cu(I) state. It is used in excess to prevent re-oxidation by dissolved oxygen.[1] |

| Accelerating Ligand | TBTA, THPTA, BTTAA | Stabilizes the Cu(I) oxidation state, prevents catalyst disproportionation, increases the reaction rate, and can reduce copper-induced cytotoxicity in biological applications.[1] |

| Solvents | Water, tBuOH/H₂O, DMF, DMSO, THF | The reaction is compatible with a wide range of protic and aprotic solvents, making it highly versatile. Aqueous systems are common for bioconjugation.[1] |

Q4: When should I choose a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) over a CuAAC reaction?

You should consider using RuAAC when:

-

The desired product is the 1,5-disubstituted 1,2,3-triazole .

-

You are working with internal alkynes , as CuAAC is generally limited to terminal alkynes.[3][5][6][8]

-

Your substrates are sensitive to copper, although the cytotoxicity of copper in CuAAC can often be mitigated with appropriate ligands.

Troubleshooting Guides

Issue 1: My thermal Huisgen cycloaddition is producing a mixture of 1,4- and 1,5-isomers.

This is the expected outcome for an uncatalyzed reaction with unsymmetrical alkynes.

Solution:

-

Switch to a Catalyzed Reaction: This is the most effective way to control regioselectivity.

Issue 2: My Copper(I)-Catalyzed (CuAAC) reaction is giving a low yield of the 1,4-isomer or is failing.

Low yields in CuAAC can be due to several factors, including an inactive catalyst, side reactions, or reagent issues.

Troubleshooting Workflow for Low CuAAC Yield

Caption: Troubleshooting workflow for low or no product yield in CuAAC reactions.

Detailed Troubleshooting Steps:

-

Catalyst System Check:

-

Inactive Copper(I): The Cu(I) catalyst is easily oxidized to the inactive Cu(II) state. Always use freshly prepared sodium ascorbate solution to ensure efficient reduction of the Cu(II) precursor (e.g., CuSO₄).

-

Ligand Stabilization: Use a stabilizing ligand such as THPTA (water-soluble) or TBTA to protect the Cu(I) catalyst from oxidation and disproportionation.[1]

-

Oxygen Exclusion: Degas your solvent to remove dissolved oxygen, which can oxidize the catalyst. Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is good practice.[2]

-

-

Reagent and Condition Check:

-

Reagent Purity: Verify the purity and integrity of your azide and alkyne starting materials. Azides, in particular, can be unstable.

-

Solvent Choice: While CuAAC is robust, ensure your substrates are soluble in the chosen solvent system. For poorly soluble compounds, a co-solvent like DMSO or DMF can be added to an aqueous solution.

-

pH Control: The optimal pH range for CuAAC is typically between 4 and 12.[2] Outside this range, catalyst activity may be diminished.

-

-

Minimizing Side Reactions:

-

Alkyne Homocoupling (Glaser Coupling): This is a common side reaction that can consume your alkyne. It is promoted by oxygen. Running the reaction under an inert atmosphere and using a slight excess of the azide can help minimize this.[2]

-

Issue 3: My Ruthenium-Catalyzed (RuAAC) reaction is giving a low yield of the 1,5-isomer.

Low yields in RuAAC can be influenced by the choice of catalyst, solvent, and substrate reactivity.

Troubleshooting Steps:

-

Catalyst Choice and Loading:

-

Catalyst Activity: CpRuCl(COD) is generally more reactive at room temperature than CpRuCl(PPh₃)₂.[6][9] For less reactive substrates, heating may be necessary with the latter.

-

Catalyst Loading: Typical catalyst loading is 1-5 mol%.[9] If the reaction is sluggish, consider increasing the catalyst loading.

-

-

Solvent and Temperature:

-

Solvent Choice: RuAAC is sensitive to protic solvents like water and alcohols, which can lead to low yields.[9][10] Use anhydrous, non-protic solvents such as 1,2-dichloroethane (DCE), toluene, or benzene.[9]

-

Temperature: While some RuAAC reactions proceed at room temperature, heating (e.g., 45-80 °C) can often improve the rate and yield, especially for less reactive substrates.[2][9]

-

-

Substrate Reactivity:

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point for the synthesis of 1,4-disubstituted 1,2,3-triazoles.

Materials:

-

Organic azide

-

Terminal alkyne

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

-

Solvent (e.g., 1:1 v/v t-butanol/water)

Procedure:

-

In a reaction vessel, dissolve the organic azide (1.0 equivalent) and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.3 equivalents).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents). If using a ligand, pre-mix the CuSO₄ solution with an aqueous solution of THPTA (e.g., 5 equivalents relative to copper) and let it stand for 1-2 minutes.

-

To the stirring solution of the azide and alkyne, add the sodium ascorbate solution.

-

Add the CuSO₄ solution (or the pre-mixed catalyst/ligand solution) to initiate the reaction.

-

Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by standard workup procedures, such as extraction and column chromatography.

Experimental Workflow for CuAAC

Caption: A generalized experimental workflow for a CuAAC reaction.

Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

This protocol is a starting point for the synthesis of 1,5-disubstituted 1,2,3-triazoles.

Materials:

-

Organic azide

-

Terminal or internal alkyne

-

Ruthenium catalyst (e.g., CpRuCl(COD) or CpRuCl(PPh₃)₂)

-

Anhydrous, non-protic solvent (e.g., 1,2-dichloroethane (DCE) or toluene)

-

Inert gas (e.g., Argon)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere, add the organic azide (1.0 equivalent) and the alkyne (1.05 equivalents).

-

Add the anhydrous solvent via syringe.

-

Stir the mixture and, if required, heat to the desired temperature (e.g., 45-80 °C).

-

Add the ruthenium catalyst (0.01-0.05 equivalents) as a solid or as a solution in a small amount of the reaction solvent.

-

Stir the reaction for 1-24 hours, monitoring its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography.

Catalyst Performance Data

The choice of catalyst and ligand can significantly impact the outcome of the cycloaddition reaction. The following table provides a qualitative comparison of common catalytic systems.

| Reaction | Catalyst System | Predominant Isomer | Key Advantages | Key Limitations |

| CuAAC | CuSO₄ / Sodium Ascorbate | 1,4- | Inexpensive, readily available reagents. | Can be slow; prone to side reactions and catalyst deactivation. |

| CuAAC | CuSO₄ / Sodium Ascorbate / Ligand (e.g., THPTA) | 1,4- | High reaction rates and yields; protects the catalyst; suitable for bioconjugation. | Ligands add to the cost and complexity. |

| CuAAC | Cu(I) salt (e.g., CuI, CuBr) | 1,4- | Direct use of the active catalyst can lead to faster reactions. | Sensitive to air oxidation; requires anhydrous and oxygen-free conditions. |

| RuAAC | CpRuCl(COD) | 1,5- | Highly regioselective for the 1,5-isomer; effective at room temperature; tolerates internal alkynes. | Slower reaction rates compared to CuAAC; sensitive to protic solvents.[9][11] |

| RuAAC | CpRuCl(PPh₃)₂ | 1,5- | Highly regioselective for the 1,5-isomer; tolerates internal alkynes. | Often requires heating to achieve good conversion.[9] |

Mechanistic Overview

Understanding the reaction mechanism can aid in troubleshooting and optimization.

Catalytic Cycle of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The CuAAC reaction is believed to proceed through a stepwise mechanism involving the formation of a copper acetylide, which then reacts with the azide. This is followed by cyclization and protonolysis to release the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst.

Proposed Mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

Caption: Simplified proposed mechanism for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).

The RuAAC reaction is thought to proceed via an oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. This intermediate then undergoes reductive elimination to yield the 1,5-disubstituted triazole product and regenerate the active ruthenium catalyst.[6][7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 7. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ruthenium-catalyzed-azide-alkyne-cycloaddition-scope-and-mechanism - Ask this paper | Bohrium [bohrium.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.chalmers.se [research.chalmers.se]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Recrystallization of Triazole Derivatives

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the recrystallization of triazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low yield after recrystallization, and how can I improve it?

A low recovery of your purified triazole derivative can be attributed to several factors. The most frequent issue is the compound being too soluble in the recrystallization solvent, even at low temperatures, causing a significant portion to remain in the mother liquor.[1][2] Using an excessive amount of solvent to dissolve the crude product is another common pitfall.[1][2][3] Additionally, premature crystallization during a hot filtration step can lead to product loss.[1]

To improve your yield:

-

Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve your crude product.[1][2]

-

Second Crop: Concentrate the filtrate (mother liquor) and cool it again to obtain a second crop of crystals.[1]

-

Pre-heat Glassware: When performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.[1]

-

Solvent Selection: Carefully select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]

Q2: My triazole derivative is still impure after recrystallization. What could be the cause?

Persistent impurities after recrystallization can occur for a couple of main reasons. If the cooling process is too rapid, impurities can become trapped within the crystal lattice of your product.[1] Alternatively, the impurities may have very similar solubility properties to your desired triazole derivative, making separation by recrystallization ineffective.[1] In such cases, another purification technique like column chromatography might be necessary.[1]

Q3: My compound will not crystallize from the solution, even after cooling. What steps can I take?

Failure to crystallize is a common issue that can often be resolved with one of the following techniques:

-

Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.[1]

-

Increase Concentration: Your solution may be too dilute. Try evaporating some of the solvent to increase the concentration of your triazole derivative.[1][3]

-

Add an Anti-Solvent: If the chosen solvent is too effective, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes turbid.[1][4]

-

Lower the Temperature: Placing the solution in an ice bath or a freezer can promote crystallization, but be aware that this may also cause some impurities to precipitate.[1]

Q4: My triazole derivative "oils out" instead of forming crystals. How can I address this?

"Oiling out," where the compound separates as a liquid rather than a solid, often happens when the melting point of the compound is lower than the boiling point of the solvent.[3] It can also occur with highly impure samples or when using mixed solvent systems.[3] To encourage crystal formation, try re-heating the solution to dissolve the oil, adding a small amount of additional solvent, and allowing it to cool much more slowly.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common problems during the recrystallization of triazole derivatives.

Problem: Poor or No Crystal Formation

References

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Welcome to the technical support center for troubleshooting low yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, leading to improved reaction efficiency and product yield.

Frequently Asked Questions (FAQs)

Q1: My CuAAC reaction has a very low yield or is not working at all. What are the most common initial troubleshooting steps?

A1: When facing low or no product formation, a systematic check of your reagents and reaction setup is the first crucial step.

-

Reagent Integrity: Verify the purity and stability of your azide and alkyne starting materials. Organic azides can be sensitive to heat and light and may degrade over time; consider using freshly prepared or purified azides.[1][2] The purity of the alkyne is also critical.

-

Catalyst System: The active catalyst is Cu(I).[1] Ensure that your copper source and reducing agent are active. If using a Cu(II) salt (e.g., CuSO₄), the reducing agent (commonly sodium ascorbate) must be fresh to efficiently generate Cu(I) in situ.[2][3]

-

Oxygen Exclusion: Oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, thereby halting the reaction.[1][4] It is good practice to degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon), especially for slow reactions or when using sensitive substrates.[2][4]

-

Stoichiometry: Double-check the molar ratios of your reactants. While a 1:1 stoichiometry is typical, using a slight excess (1.1-1.5 equivalents) of either the azide or alkyne can sometimes drive the reaction to completion.[2]

Q2: How do I choose the right copper source for my reaction?

A2: The choice of copper source can impact your reaction's success. You can either use a Cu(I) salt directly or generate it in situ from a more stable Cu(II) salt.

-

In situ Generation (Cu(II) + Reducing Agent): This is the most common and often preferred method.[1][3] It involves using an inexpensive and stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate.[3] This method continuously generates the active Cu(I) species at a low concentration, which can help minimize side reactions.[1]

-

Direct Use of Cu(I) Salts: Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.[1] However, they are less stable than Cu(II) salts and can be more sensitive to oxygen.[5] Using CuI may not be ideal when maximal reaction rates are desired, as iodide ions can interfere with the catalytic cycle.[4]

-

Other Copper Sources: In some cases, copper(0) in the form of powder or nanoparticles has been used.[6][7]

Q3: What is the role of a ligand in the CuAAC reaction, and is it always necessary?

A3: While not always strictly necessary, a ligand is highly recommended and often critical for a successful and high-yielding CuAAC reaction, especially in biological applications.[4][8] Ligands serve several key functions:

-

Stabilize Cu(I): They protect the catalytically active Cu(I) from oxidation to the inactive Cu(II) state and prevent disproportionation.[1][9]

-

Increase Reaction Rate: Ligands can significantly accelerate the cycloaddition reaction.[1][10]

-

Improve Solubility: They can help to keep the copper catalyst in solution.[2]

-

Prevent Side Reactions: Ligands can suppress undesired pathways such as the Glaser coupling (homodimerization of alkynes).[1]

Commonly used ligands include TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) for organic solvents and THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous media due to its high water solubility.[1][2]

Q4: My reaction mixture changes color and a precipitate forms. What is happening?

A4: Color changes and precipitate formation can indicate several potential issues:

-

Catalyst Precipitation: The copper catalyst may be precipitating out of solution, especially if it is not properly stabilized by a ligand. This can happen if the reducing agent is added before the ligand has had a chance to coordinate with the copper.[1][2]

-

Insolubility of Reactants or Product: Your starting materials or the newly formed triazole product might have poor solubility in the chosen solvent, causing them to crash out of the solution.[1]

-

Side Reactions: Undesired polymerization or degradation of your starting materials can lead to insoluble byproducts.[1] The formation of a red precipitate, for instance, has been observed when propiolic acid reacts directly with Cu(I).

Troubleshooting Guides

Guide 1: Low or No Product Formation

This guide provides a step-by-step approach to diagnosing the root cause of poor reaction yields.

Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.

Guide 2: Issues with Sensitive Substrates (Bioconjugation)

Working with biomolecules like proteins or nucleic acids introduces specific challenges.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Substrate Degradation | - Reactive oxygen species (ROS) generated by the Cu(II)/ascorbate system can damage sensitive amino acids (e.g., His, Cys, Met).[11] - Localized heating if the reaction is highly exothermic. | - Use a stabilizing ligand like THPTA to protect the biomolecule.[4][12] - Add a radical scavenger or aminoguanidine.[11][13] - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[13] |

| Poor Solubility/Aggregation | - The biomolecule or the final conjugate is not soluble in the reaction buffer. - High concentrations of reagents can cause precipitation. | - Add a small percentage (up to 10%) of an organic co-solvent like DMSO or DMF.[12] - Work at lower concentrations. |

| Inhibition by Buffer Components | - Buffers containing chelating agents (e.g., EDTA) will sequester the copper catalyst. - High concentrations of chloride or Tris buffer can interfere with the reaction.[4] - Thiols (e.g., from cysteine residues or DTT) can bind to and deactivate the copper catalyst.[4] | - Use non-chelating buffers like PBS or HEPES.[2][4] - If thiols are present, consider using an excess of the copper catalyst and ligand, or adding a sacrificial metal like Zn(II) or Ni(II).[4][12] |

Quantitative Data Summary

Table 1: Effect of Copper Source and Solvent on Yield

The choice of copper source and solvent can significantly influence the reaction yield. The following table summarizes results from a study on the synthesis of a 1,2,3-triazolo-nucleoside.

| Entry | Copper Source | Solvent | Yield (%) |

| 1 | CuSO₄/KI (0.1 eq) | Dioxane/H₂O | 82 |

| 2 | CuSO₄/KI (0.1 eq) | Dioxane/EtOH | 75 |

| 3 | CuSO₄/KI (0.1 eq) | Dioxane/iPrOH | 68 |

| 4 | CuSO₄/KI (0.1 eq) | Dioxane/t-BuOH | 65 |

| 5 | CuSO₄/KI (0.1 eq) | MeOH | Poor |

| 6 | CuSO₄/KI (0.1 eq) | Dioxane | Poor |

| 7 | CuI (0.1 eq) | Dioxane/H₂O | 70 |

| 8 | Cu₂O (0.1 eq) | Dioxane/H₂O | 65 |

Data adapted from a study on the synthesis of 1,4-disubstituted-1,2,3-triazolo-nucleosides. Conditions: 90°C, 2 hours.[14]

Table 2: General Reaction Parameter Optimization

This table provides starting points and ranges for optimizing your CuAAC reaction.

| Parameter | Typical Range | Recommendation/Comment |

| Copper Catalyst | 1-10 mol% | Start with 1-5 mol%. For sensitive substrates, concentrations of 50-100 µM are often used.[1][15] |

| Reducing Agent | 1-10 equivalents (relative to Cu) | Sodium ascorbate is most common. A 5-fold excess is a good starting point. Should be prepared fresh.[2][11] |

| Ligand | 1-5 equivalents (relative to Cu) | A ligand:copper ratio of 5:1 is often recommended for bioconjugation to protect substrates.[4][15] |

| Reactant Concentration | 1 mM - 1 M | Higher concentrations generally lead to faster reactions. For bioconjugation, concentrations are often much lower. |

| Temperature | Room Temp. to 100°C | Most reactions proceed well at room temperature. Gentle heating (40-60°C) can be applied if the reaction is slow.[1] |

| Solvent | Various | Water, t-BuOH/H₂O, DMF, DMSO, THF are all common. The choice depends on the solubility of the substrates.[8][16] |

Experimental Protocols

Protocol 1: General Procedure for a Small Molecule CuAAC Reaction

This protocol provides a starting point for the cycloaddition of a small molecule azide and alkyne.

-

Preparation: In a reaction vial, dissolve the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in a suitable solvent (e.g., a 1:1 mixture of t-BuOH and H₂O).

-

Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water) and a stock solution of a suitable ligand (e.g., TBTA in DMSO/t-BuOH).

-

Reducing Agent Preparation: Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Reaction Assembly:

-

To the stirred solution of alkyne and azide, add the copper source (e.g., to a final concentration of 1-5 mol%).

-

Add the ligand (e.g., 1-5 mol%).

-

Initiate the reaction by adding the sodium ascorbate solution (e.g., 5-10 mol%).

-

-

Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC or LC-MS.

-